molecular formula C13H15ClF3N3O B13747858 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride

4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride

Cat. No.: B13747858
M. Wt: 321.72 g/mol
InChI Key: OCKBAYBFJBBMPC-UHFFFAOYSA-N
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Description

4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride is a chemical compound with the molecular formula C13H15ClF3N3O and a molecular weight of 321.7259096 This compound is known for its unique structure, which includes a hydrazine group, a propyl group, and a trifluoromethoxy group attached to a quinoline ring

Preparation Methods

The synthesis of 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride involves several steps. The starting material is typically a quinoline derivative, which undergoes a series of reactions to introduce the hydrazine, propyl, and trifluoromethoxy groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the hydrazine group to other functional groups, such as amines.

    Substitution: The trifluoromethoxy group can be substituted with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydrazine group may play a crucial role in these interactions, potentially forming covalent bonds with target molecules and altering their activity. The trifluoromethoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15ClF3N3O

Molecular Weight

321.72 g/mol

IUPAC Name

[2-propyl-8-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride

InChI

InChI=1S/C13H14F3N3O.ClH/c1-2-4-8-7-10(19-17)9-5-3-6-11(12(9)18-8)20-13(14,15)16;/h3,5-7H,2,4,17H2,1H3,(H,18,19);1H

InChI Key

OCKBAYBFJBBMPC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)NN.Cl

Origin of Product

United States

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